

# Preclinical Profile of GSK3739936: An In-Depth Technical Review

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## Compound of Interest

Compound Name: GSK3739936

Cat. No.: B15563683

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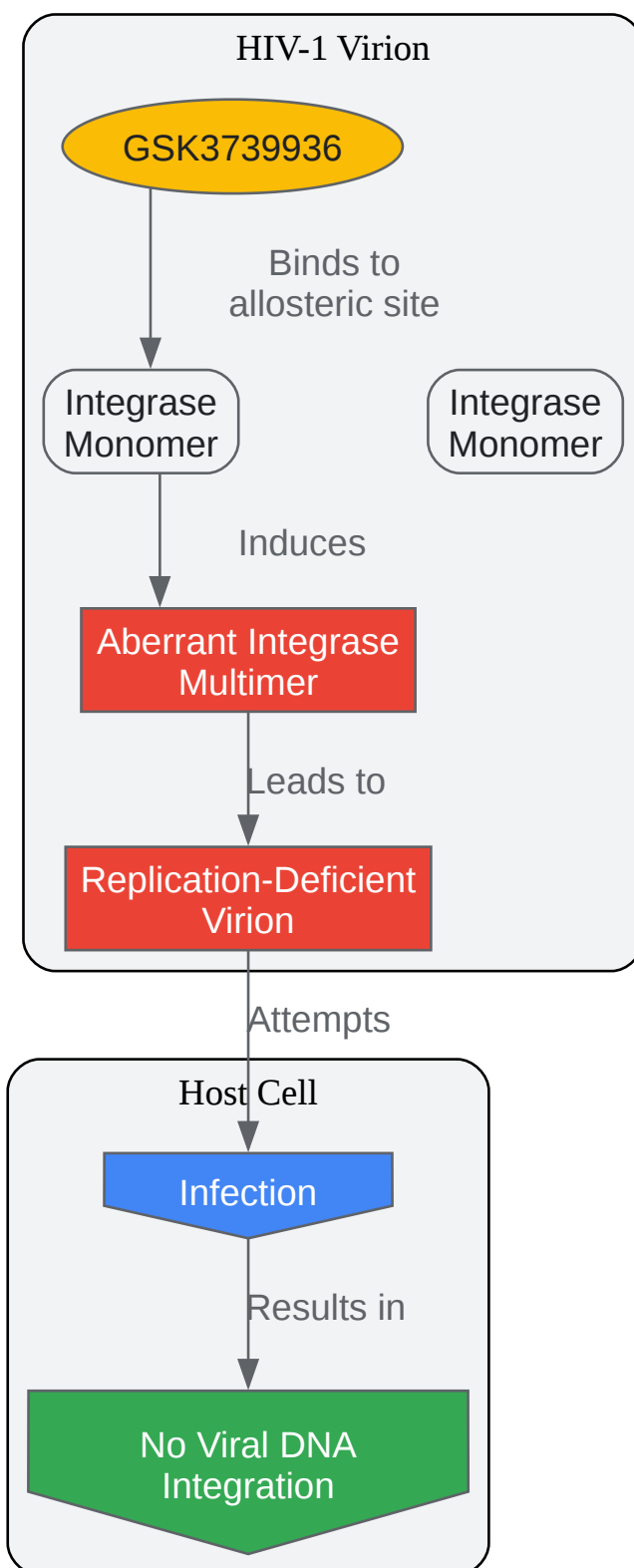
For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**GSK3739936** (also known as BMS-986180) is an allosteric inhibitor of HIV-1 integrase (ALLINI) that demonstrated potent antiviral activity in preclinical studies. Its novel mechanism of action involves inducing aberrant multimerization of the HIV-1 integrase, resulting in the formation of replication-deficient viral particles. Despite a promising in vitro potency and a favorable pharmacokinetic profile in preclinical species, further development of **GSK3739936** was halted due to adverse findings in rat toxicology studies. This technical guide provides a comprehensive overview of the preclinical data for **GSK3739936**, including its mechanism of action, in vitro and in vivo pharmacology, and key experimental methodologies.

## Mechanism of Action

**GSK3739936** is an allosteric inhibitor of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome.[1][2] Unlike integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, **GSK3739936** binds to a distinct pocket at the interface of two integrase monomers.[1][2] This binding event promotes the aberrant multimerization of integrase, leading to the production of non-infectious viral particles.[1] The design of **GSK3739936** specifically focused on achieving broad-spectrum activity against common polymorphic variants of HIV-1 integrase at residues 124 and 125.



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**Caption:** Mechanism of action of **GSK3739936**.

## In Vitro Profile

**GSK3739936** demonstrated excellent potency against a majority of HIV-1 variants with polymorphisms at residues 124 and 125 in cell culture assays.

## Antiviral Activity

While specific EC50 values for **GSK3739936** are not detailed in the provided search results, the compound is described as having "excellent potency in vitro". For context, a related allosteric integrase inhibitor, BI 224436, exhibited antiviral EC50 values of less than 15 nM against different HIV-1 laboratory strains.

## Cytotoxicity

The cellular cytotoxicity of **GSK3739936** was assessed in preclinical studies. For a similar compound, BI 224436, cellular cytotoxicity was observed at concentrations greater than 90 µM.

## In Vivo Profile

The in vivo pharmacokinetic properties of **GSK3739936** were evaluated in preclinical species.

## Pharmacokinetics

**GSK3739936** exhibited a good pharmacokinetic profile in preclinical species, which led to a low predicted human efficacious dose. For a comparable compound, BI 224436, pharmacokinetic studies in rats, monkeys, and dogs showed excellent profiles with good oral bioavailability.

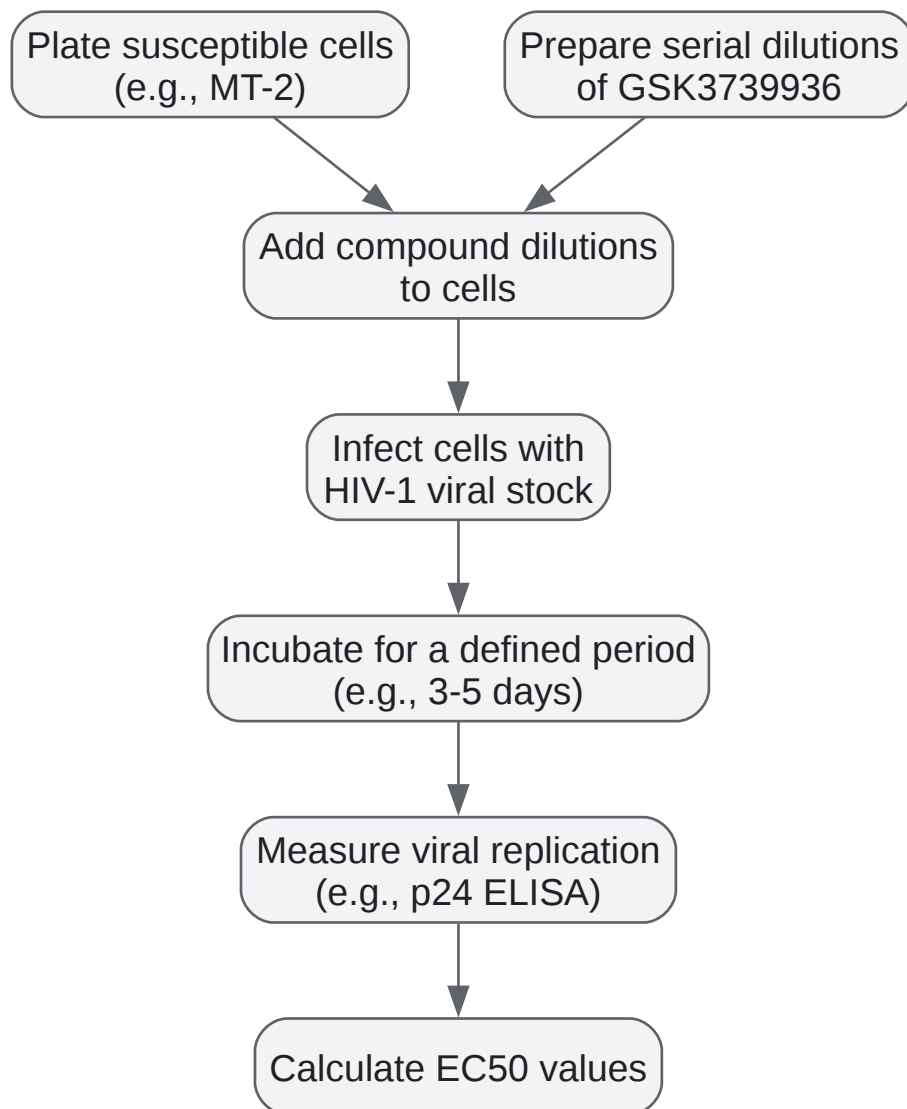
## Toxicology

Preclinical toxicology studies in rats revealed safety concerns that ultimately led to the discontinuation of **GSK3739936**'s development. Specifically, lipid vacuolation was observed in the liver and kidneys of rats at a dose of 500 mg/kg/day.

## Experimental Protocols

Detailed experimental protocols are often found in the supplementary information of the primary publications. The following are generalized descriptions based on standard practices in the field.

## In Vitro Antiviral Assay



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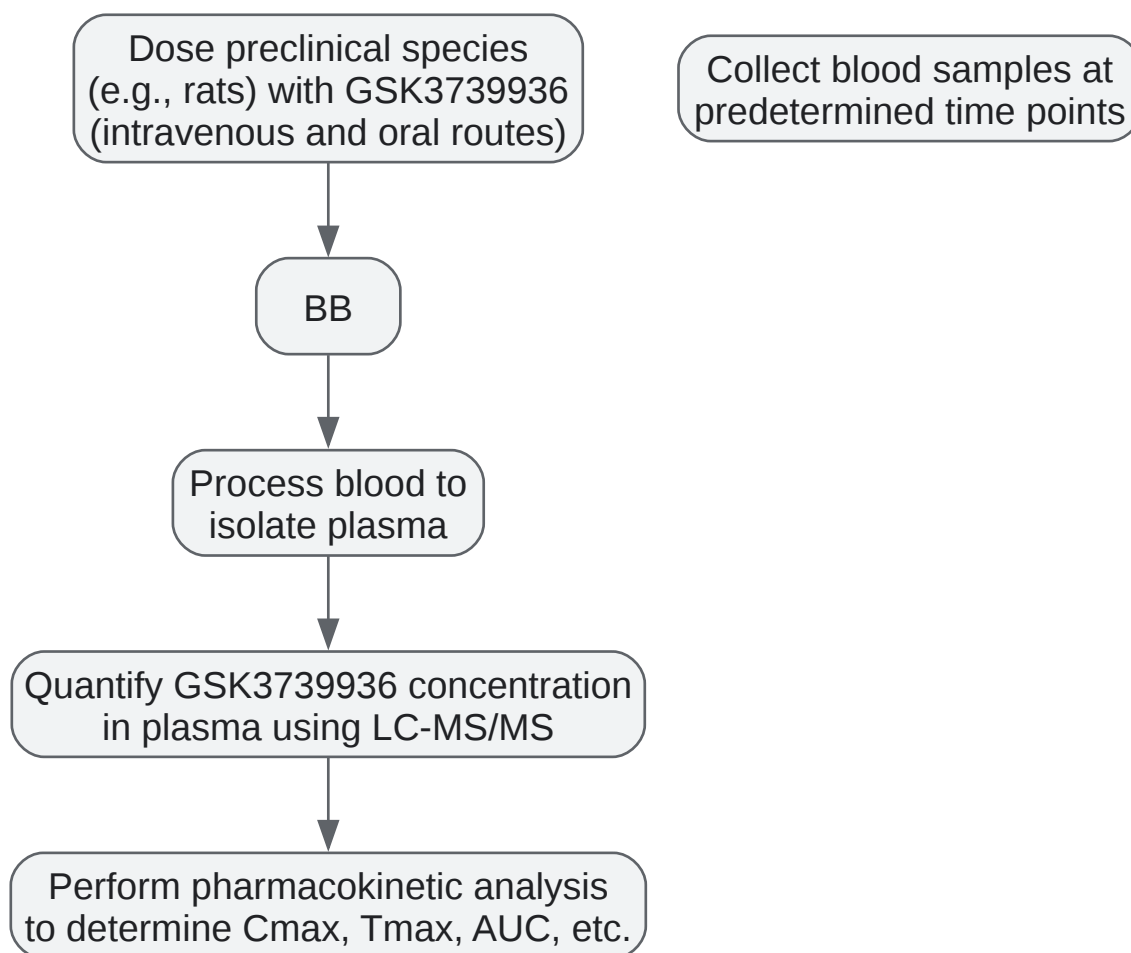
**Caption:** General workflow for an in vitro antiviral assay.

Protocol:

- Cell Plating: Seed susceptible host cells (e.g., MT-2) into 96-well plates.
- Compound Preparation: Prepare serial dilutions of **GSK3739936** in an appropriate solvent and culture medium.
- Treatment: Add the compound dilutions to the plated cells.

- Infection: Infect the cells with a known amount of HIV-1.
- Incubation: Incubate the plates for a period sufficient for viral replication (typically 3-5 days).
- Quantification: Measure a marker of viral replication, such as p24 antigen concentration in the supernatant, using an ELISA.
- Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

## In Vivo Pharmacokinetic Study



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**Caption:** General workflow for an in vivo pharmacokinetic study.

Protocol:

- Dosing: Administer **GSK3739936** to preclinical species (e.g., rats) via both intravenous (IV) and oral (PO) routes.
- Sample Collection: Collect blood samples at various time points post-dosing.
- Sample Processing: Process the blood samples to separate plasma.
- Bioanalysis: Quantify the concentration of **GSK3739936** in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as maximum concentration (C<sub>max</sub>), time to maximum concentration (T<sub>max</sub>), area under the curve (AUC), clearance (CL), and bioavailability (%F).

## Conclusion

**GSK3739936** is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action. While it demonstrated a promising in vitro antiviral profile and favorable pharmacokinetics in preclinical models, its development was halted due to toxicology findings in rats. The data gathered during its preclinical evaluation provides valuable insights for the future design and development of next-generation allosteric integrase inhibitors with improved safety profiles.

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## References

1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
2. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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